N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide
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Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break down its features:
Chemical Formula: CHNO
Molecular Weight: Approximately 391.5 g/mol
Preparation Methods
Synthetic Routes:
-
Method A (Industrial Production)
Starting Material: 5,6-dimethoxy-2,3-dihydro-1H-indene
Reaction Steps:
Conditions: Appropriate solvents, catalysts, and temperature control.
Yield: Moderate to good.
-
Method B (Laboratory Synthesis)
Conditions: Mild conditions, suitable reagents.
Yield: Variable.
Chemical Reactions Analysis
Compound X can undergo several reactions:
Oxidation: The aromatic ring can be oxidized to form a quinone.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution at the amide nitrogen.
Common Reagents: Oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., ammonia).
Major Products: The specific products depend on reaction conditions.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity.
Comparison with Similar Compounds
Compound X stands out due to its fused indene-indole structure. Similar compounds include Y and Z (references and ).
: Reference for Compound Y. : Reference for Compound Z.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C23H29NO4/c1-15(2)28-18-9-5-16(6-10-18)7-12-23(25)24-20-11-8-17-13-21(26-3)22(27-4)14-19(17)20/h5-6,9-10,13-15,20H,7-8,11-12H2,1-4H3,(H,24,25) |
InChI Key |
VAFZQNZUHYYBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)NC2CCC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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